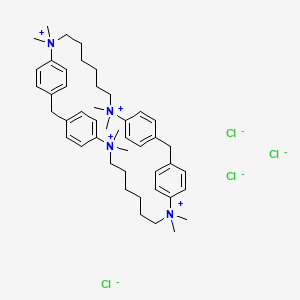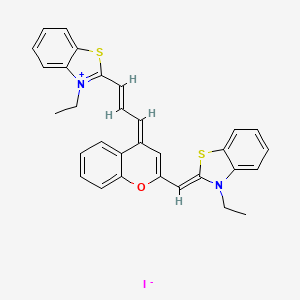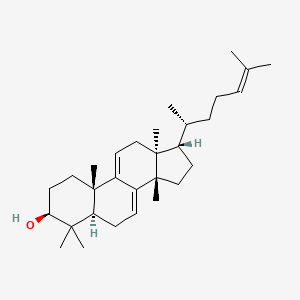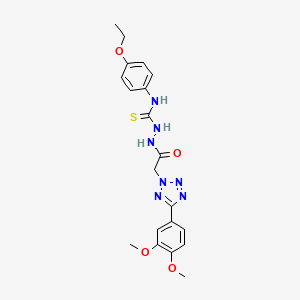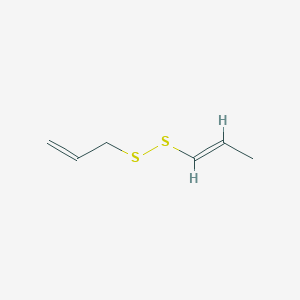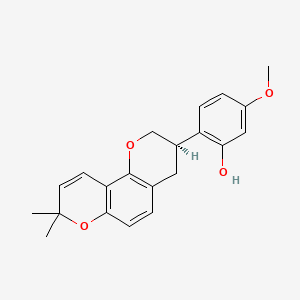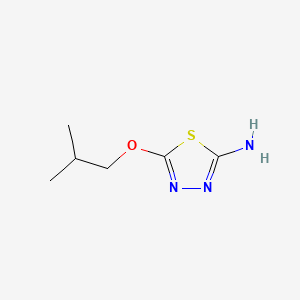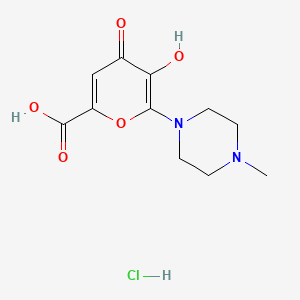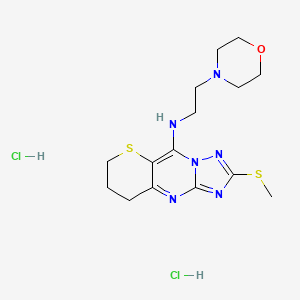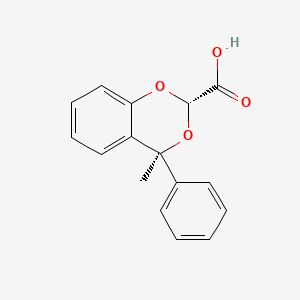
2-Tetrahydrofurfuryl 2-mercaptopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tetrahydrofurfuryl 2-mercaptopropionate is a chemical compound with the molecular formula C₈H₁₄O₃S and a molecular weight of 190.26 g/mol . It is also known by its systematic name, tetrahydrofuran-2-ylmethyl 2-sulfanylpropanoate . This compound is a colorless to yellow liquid with a meaty aroma and is practically insoluble in water but soluble in ethanol . It is used in various applications, including as a flavoring agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetrahydrofurfuryl 2-mercaptopropionate typically involves the reaction of tetrahydrofurfuryl alcohol with 2-mercaptopropionic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. The reaction can be represented as follows:
Tetrahydrofurfuryl alcohol+2-Mercaptopropionic acid→2-Tetrahydrofurfuryl 2-mercaptopropionate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate and yield. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tetrahydrofurfuryl 2-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Thioethers or thioesters.
Applications De Recherche Scientifique
2-Tetrahydrofurfuryl 2-mercaptopropionate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized as a flavoring agent in the food industry and as an intermediate in the synthesis of other chemicals
Mécanisme D'action
The mechanism of action of 2-Tetrahydrofurfuryl 2-mercaptopropionate involves its interaction with various molecular targets and pathways. The thiol group (-SH) in the compound can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This interaction can result in the inhibition of enzymes or the alteration of cellular signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrahydrofuran-2-yl methyl 2-sulfanylpropanoate
- Pentaerythritol tetra-3-mercaptopropionate
- Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATT)
Uniqueness
2-Tetrahydrofurfuryl 2-mercaptopropionate is unique due to its specific structural features, such as the presence of both a tetrahydrofuran ring and a thiol group. This combination imparts distinct chemical and physical properties, making it suitable for various applications, including as a flavoring agent and in organic synthesis. Its solubility in ethanol and insolubility in water also contribute to its unique characteristics .
Propriétés
Numéro CAS |
99253-91-5 |
|---|---|
Formule moléculaire |
C8H14O3S |
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C8H14O3S/c1-6(12)8(9)11-5-7-3-2-4-10-7/h6-7,12H,2-5H2,1H3 |
Clé InChI |
GPTNPEYKJNADPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCC1CCCO1)S |
Densité |
1.132-1.138 (20°) |
Description physique |
Colourless to yellow liquid; Meaty aroma |
Solubilité |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


